Home > Products > Screening Compounds P42362 > dimethyl 4-(4-biphenylyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(4-biphenylyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(4-biphenylyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4766392
CAS Number:
Molecular Formula: C24H25NO5
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The most common method for synthesizing 1,4-dihydropyridines is the Hantzsch synthesis. [] This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source (ammonia or ammonium acetate). Variations of the Hantzsch synthesis are often employed to synthesize specific derivatives with desired substituents. [, , , , , , , ]

Molecular Structure Analysis

1,4-Dihydropyridines exhibit specific structural features crucial for their biological activity. The presence of a 4-aryl substituent and ester groups at positions 3 and 5 of the dihydropyridine ring is essential for calcium channel blocking activity. [] The nature and size of the substituents on the dihydropyridine ring significantly influence their pharmacological properties, including potency and tissue selectivity. [, , , , ] Techniques like X-ray crystallography and NMR spectroscopy are used to characterize the molecular structures of these compounds. [, , , , ]

Mechanism of Action

1,4-Dihydropyridines exert their calcium channel antagonist activity by binding to L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells. [, , , , , , , ] This binding inhibits the influx of calcium ions into the cell, leading to vasodilation and a decrease in blood pressure. The specific binding site and mechanism of interaction with the calcium channel may vary depending on the substituents on the dihydropyridine ring. [, , , , , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dihydropyridine derivatives, such as melting point, solubility, and lipophilicity, are influenced by the nature of the substituents on the dihydropyridine ring. [, , ] These properties are crucial for determining their pharmaceutical formulation, stability, and bioavailability. For instance, lipophilicity (often expressed as the partition coefficient) plays a role in the absorption, distribution, and metabolism of these compounds. [, , ]

Applications

The primary application of 1,4-dihydropyridines is in the treatment of cardiovascular diseases. [, , , ] They are commonly used as antihypertensive agents, antianginal agents, and in the management of certain cardiac arrhythmias. The specific application and therapeutic efficacy depend on the pharmacological profile of the individual derivative.

Future Directions

Future research directions for 1,4-dihydropyridine derivatives include:* Developing more potent and selective calcium channel antagonists: This involves exploring new substituents and modifications to the dihydropyridine ring to optimize their pharmacological properties.* Investigating novel therapeutic applications: Exploring their potential in treating other conditions like cerebral ischemia, Alzheimer's disease, and cancer. [, ] * Improving drug delivery systems: This includes developing new formulations and delivery strategies to enhance bioavailability and target specific tissues. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative. Its crystal structure was studied and revealed it crystallizes in the monoclinic system with the space group P21/n.

2-Methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

  • Compound Description: FRC-8653 is a dihydropyridine derivative with demonstrated calcium antagonist properties . Studies showed it inhibits the increase in intracellular calcium concentration, binds to cardiac membranes in a manner similar to nifedipine and nicardipine, and inhibits contractions induced by KCl and CaCl in rabbit aorta. It exhibits a slow-developing but long-lasting vasorelaxing effect.

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analogue. During saponification experiments, it unexpectedly degraded into three unique products: 3-(2-acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid, 9-hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid, and 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid .

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine)

  • Compound Description: Manidipine is a 1,4-dihydropyridine derivative known for its potent calcium antagonist and antihypertensive properties . The (S)-(+)-enantiomer of manidipine exhibits significantly higher potency (30-80 times) compared to the (R)-(-) isomer in both antihypertensive activity and radioligand binding assays.

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5- pyridinedicarboxylic acid bis(2-methoxyethyl)ester

  • Compound Description: This compound is a modified derivative of the calcium antagonist cilnidipine . It was synthesized through a multi-step process involving esterification, condensation, ammonization, and Hantzsch cyclization starting from diketene.

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a water-soluble dihydropyridine derivative exhibiting potent, slow-onset, and long-lasting antihypertensive activity primarily due to its vasodilatory action [, , ]. It is more potent and longer-lasting than nicardipine, especially when administered orally, and is believed to be more efficiently absorbed from the gastrointestinal tract and less subject to first-pass hepatic metabolism.

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This dihydropyridine compound has been analyzed using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR . Its crystal structure, determined through SC-XRD, reveals a monoclinic crystal phase with the space group P21/n1.
  • Compound Description: DCDDP, a dihydropyridine calcium antagonist, has shown potential in treating monocrotaline-induced chronic pulmonary hypertension (PH) in rats [, , ]. Studies suggest its therapeutic effect might be attributed to inhibiting free radical production and increasing nitric oxide levels in the lungs.
  • Compound Description: MN9202 is a dihydropyridine derivative that has demonstrated protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits [, ].
  • Compound Description: KW-3049, a novel calcium antagonist, has been studied for its effects on hypertension and cardiac hypertrophy in spontaneously hypertensive rats (SHR) . Research indicates that KW-3049 demonstrates significant antihypertensive action without affecting plasma renin activity or aldosterone concentration, suggesting its potential as a valuable therapeutic agent for hypertension.

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl) pyridine-3,5-dicarboxylate

  • Compound Description: This compound, synthesized via the Hantzsch reaction, possesses a 1,4-dihydropyridine core structure and has demonstrated promising fungicidal and antiviral activities [, ]. Notably, it exhibits good activity against tobacco mosaic virus and shows some insecticidal properties against Mythimna separata.

1-{2-(Phthalimido-N-oxy)-ethyl}-4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides (6a-d)

  • Compound Description: This series of compounds incorporates a 1,4-dihydropyridine ring as part of a larger, multi-substituted structure . These compounds were synthesized through a multistep reaction sequence involving the initial formation of a 1,4-dihydropyridine ring followed by several modifications.
  • Compound Description: This compound is a L-type calcium channel blocker. It's been investigated for its potential in treating memory impairment [, ].

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is another 1,4-dihydropyridine derivative. The research paper focuses on its structure elucidation .
  • Compound Description: Compounds 4 and 6 are designed as potential dual-acting agents targeting both angiotensin II receptors and L-type calcium channels . These compounds incorporate structural elements from both telmisartan, an angiotensin receptor blocker, and nifedipine, a calcium channel blocker. The synthesis involves reacting substituted imidazolecarboxaldehydes with alkyl acetoacetates, followed by selective hydrolysis.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: This class of compounds represents a series of 1,4-dihydropyridines with a pyridinyl substituent at the 4-position . These compounds were synthesized and investigated for their calcium channel antagonist activities, with the study demonstrating that the position of the nitrogen in the pyridinyl ring significantly influences potency.

(+)- and (-)-3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates

  • Compound Description: These enantiomers, synthesized using an enantioselective Hantzsch synthesis, exhibit a dual action on calcium channels, acting as partial agonists in cardiac muscle and antagonists in smooth muscle . This dual activity makes them intriguing candidates for further pharmacological investigations, particularly for cardiovascular conditions.
  • Compound Description: This compound, a radiolabeled analogue of the calcium antagonist CV-4093, was synthesized to investigate its metabolism and distribution in animals .

3‐Ethyl 5‐methyl 1,4‐dihydro‐2‐[(2‐hydroxyethoxy)methyl]‐6‐methyl‐4‐(2,3‐dichlorophenyl)‐3,5‐pyridinedicarboxylate (13)

  • Compound Description: Compound 13 is a bioisostere of amlodipine designed with a 2-hydroxyethoxymethyl group at position 2 on the dihydropyridine ring . It exhibits potent calcium channel antagonist activity, significantly greater than nimodipine but slightly less than felodipine. Additionally, it demonstrates promising anticonvulsant activity, comparable to nimodipine in the maximal electroshock test and showing modest protection in the subcutaneous metrazol test.

Methyl (RS)-1-Phenyl-2-piperidinoethyl (RS)-1,4-Dihydro-2,6-dimethyl-4-(2-thiazolyl)pyridine-3,5-dicarboxylate Hydrochloride

  • Compound Description: This compound is a bulky olefin that has been studied for its solid-state photodimerization properties in three polymorphic forms . Its crystal structures reveal interesting insights into the relationship between molecular packing and reactivity in the solid state.

Dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

  • Compound Description: This series of compounds explores the calcium channel antagonist activity of dihydropyridines with a dihydropyridinyl substituent at position 4 .

Bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Niludipin, BAY a 7168)

  • Compound Description: Niludipin is a 1,4-dihydropyridine derivative known for its vasodilating activity . It was selected for further pharmacological studies due to its potent effects on increasing oxygen saturation in the coronary sinus of dogs.

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester

  • Compound Description: This compound, a potent calcium antagonist, was resolved into its stereoisomers to study their antihypertensive activities . The alpha-diastereoisomer showed much stronger hypotensive effects than the beta-diastereoisomer, highlighting the influence of stereochemistry on biological activity.

Dialkyl 1,4‐Dihydro‐2,6‐dimethyl‐4‐[4‐(1‐methoxycarbonyl‐1,4‐dihydropyridyl)]‐3,5‐ pyridinedicarboxylates

  • Compound Description: This novel series of 1,4-dihydropyridines features a unique 4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)] substituent . Though less potent than nifedipine, their activity remained relatively consistent regardless of the size of the dialkyl ester substituents. This observation suggests that the distal 1-methoxycarbonyl group minimizes steric interactions with the 3,5-ester groups.

4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester (III)

  • Compound Description: This dihydropyridine derivative, when subjected to different reaction conditions, undergoes interesting rearrangements . Under refluxing toluene or pyridine, it mainly forms a tetrahydrobenzodiazocine derivative, while acidic conditions lead to the formation of a quinolinecarboxylic acid derivative. This study reveals the compound's susceptibility to rearrangements depending on the reaction environment.

Properties

Product Name

dimethyl 4-(4-biphenylyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(2-methoxyethyl)-4-(4-phenylphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C24H25NO5/c1-28-14-13-25-15-20(23(26)29-2)22(21(16-25)24(27)30-3)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16,22H,13-14H2,1-3H3

InChI Key

DHKXUYQIKKQTRS-UHFFFAOYSA-N

SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.